molecular formula C142H243N45O39S7 B569366 Leiurotoxin I CAS No. 116235-63-3

Leiurotoxin I

カタログ番号: B569366
CAS番号: 116235-63-3
分子量: 3429.202
InChIキー: MXWDLLUGULWYIQ-BFRWRHKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Leiurotoxin I (also known as scyllatoxin) is a 31-amino acid peptide (3.4 kDa) isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus . It is a potent inhibitor of apamin-sensitive small-conductance calcium-activated potassium (SKCa) channels, particularly SKCa2 and SKCa3 subtypes . Its unique disulfide bond arrangement (Cys3-Cys21, Cys8-Cys26, Cys12-Cys28) stabilizes a compact α-helical and β-sheet scaffold, enabling high-affinity interactions with SKCa channels . Remarkably, only two disulfide bonds (Cys3-Cys21 and Cys12-Cys28) are essential for folding and activity, a feature distinguishing it from many other disulfide-rich toxins .

準備方法

Natural Purification from Scorpion Venom

Leiurotoxin I was first isolated directly from the venom of Leiurus quinquestriatus hebraeus through a multi-step chromatographic process . The venom contains less than 0.02% this compound by mass, necessitating high-resolution purification techniques. The protocol involves:

  • Crude Venom Extraction : Venom milked from scorpions is solubilized in aqueous buffers and centrifuged to remove particulates.

  • Gel Filtration Chromatography : The supernatant is fractionated using size-exclusion chromatography (e.g., Sephadex G-50), separating components by molecular weight. This compound, with a mass of 3.4 kDa, elutes in the low-molecular-weight fraction .

  • Ion-Exchange Chromatography : Further purification is achieved using cation-exchange resins (e.g., SP-Sephadex C-25), leveraging the toxin’s basic isoelectric point (pI > 9) .

  • Reverse-Phase HPLC : Final polishing is performed using C18 columns with acetonitrile/water gradients, yielding >95% purity .

Challenges :

  • Low natural abundance (0.02% of venom protein) requires processing large volumes of venom.

  • Co-elution with structurally similar peptides (e.g., charybdotoxin analogs) necessitates rigorous HPLC optimization .

Recombinant Expression in Escherichia coli

To overcome supply limitations, recombinant this compound (rScyllatoxin) is produced in E. coli . The methodology includes:

Cloning and Expression

  • Gene Synthesis : A codon-optimized DNA sequence encoding this compound (accession P16341) is cloned into a plasmid under a T7 promoter .

  • Induction : Expression is induced with IPTG, typically yielding inclusion bodies due to the peptide’s disulfide-rich structure .

Refolding and Purification

  • Inclusion Body Isolation : Cells are lysed, and inclusion bodies are solubilized in 6 M guanidine-HCl.

  • Oxidative Refolding : The reduced peptide is refolded in a redox buffer (e.g., 0.1 M Tris-HCl, 1 mM oxidized glutathione, 10 mM reduced glutathione, pH 8.5) .

  • HPLC Purification : Refolded toxin is purified via reverse-phase HPLC, achieving >98% purity .

Advantages :

  • Scalability: Milligram quantities are obtainable from 1 L cultures.

  • Consistency: Batch-to-batch variability is minimized compared to natural extraction .

Storage :

  • Lyophilized recombinant toxin remains stable for 1 year at -20°C. In solution, it retains activity for 3 months at -20°C .

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Total chemical synthesis enables precise modifications for structure-activity studies. This compound’s three disulfide bonds (Cys3–Cys21, Cys8–Cys26, Cys12–Cys28) necessitate careful oxidation strategies .

Linear Peptide Assembly

  • Resin and Chemistry : Fmoc-protected amino acids are coupled to Rink amide resin using HBTU/HOBt activation .

  • Side-Chain Deprotection : TFA cleavage removes protecting groups while keeping disulfides intact .

Disulfide Bond Formation

  • Stepwise Oxidation :

    • Cys8–Cys26 and Cys12–Cys28 are formed using dimethyl sulfoxide (DMSO) at pH 7.4.

    • Cys3–Cys21 is closed via air oxidation at pH 8.0 .

  • Analogs : Substituting Cys pairs with α-aminobutyric acid (Abu) confirms that the Cys3–Cys21 bond is dispensable for activity (Table 1) .

Radiolabeling

  • Iodination : [Tyr²]-Leiurotoxin I is synthesized with a tyrosine substitution at position 2, enabling monoiodination (¹²⁵I) for binding assays (specific activity: 2,000 Ci/mmol) .

Yield and Purity :

  • Synthetic this compound: ~15% overall yield after HPLC .

  • Radiolabeled analog: >90% radiochemical purity .

Comparative Analysis of Preparation Methods

Parameter Natural Purification Recombinant Chemical Synthesis
Source Scorpion venomE. coliSynthetic peptides
Yield 0.02% of venom protein5–10 mg/L2–5 mg/g resin
Purity >95%>98%>95%
Time 2–3 weeks1 week2–3 weeks
Cost High (venom collection)ModerateHigh (synthesis reagents)
Disulfide Control NativeNativeAdjustable

Table 1 : Comparison of this compound preparation methodologies .

Structural and Functional Validation

Circular Dichroism (CD) Spectroscopy

  • Recombinant and synthetic this compound exhibit identical CD spectra, confirming native α/β fold .

  • [Abu3,21]-Leiurotoxin I retains structural integrity, unlike analogs lacking other disulfides .

Pharmacological Activity

  • SK Channel Blockade :

    • IC₅₀ for SK2 (KCa2.2): 287 pM .

    • IC₅₀ for SK1 (KCa2.1): 80 nM .

  • Apamin Competition : Synthetic this compound displaces ¹²⁵I-apamin in rat brain synaptosomes (Kᵢ = 75 pM) .

化学反応の分析

Types of Reactions: Leiurotoxin I primarily undergoes oxidation and reduction reactions, particularly involving its disulfide bonds. These reactions are essential for the proper folding and stability of the peptide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity and stability .

類似化合物との比較

Structural and Functional Analogues in Scorpion Venoms

Leiurotoxin I belongs to the CSαβ superfamily of scorpion toxins, characterized by a conserved cysteine-stabilized α-helix/β-sheet (CSαβ) motif. Key structural and functional analogs include:

Toxin Source Molecular Weight Target Channels Key Structural Motifs Binding Affinity (Ki/Kd) Key Functional Differences
This compound Leiurus quinquestriatus 3.4 kDa SKCa2, SKCa3 RXCQ, 3 disulfides Ki = 75 pM Blocks SKCa2/SKCa3; 10–20× less potent than apamin
PO5 Androctonus mauretanicus ~3.4 kDa SKCa2, SKCa3 RXCQ, 3 disulfides Kd = 20 pM 87% sequence identity with this compound; C-terminal amidation enhances affinity
Maurotoxin Scorpio maurus 3.8 kDa Kv1.2, SKCa1 CSαβ motif N/A Ineffective on SKCa2/SKCa3
Syllatoxin Leiurus quinquestriatus ~3.5 kDa SKCa channels Undefined ED50 = ~10 nM Weaker blocker than this compound

Key Insights :

  • RXCQ Motif : this compound and PO5 share this motif, critical for SKCa2/SKCa3 inhibition. Substitutions at positions 1 (Ala1), 2 (Phe2), and 7 (Met7) in this compound enhance potency over PO5 .
  • Disulfide Bonds : Unlike PO5 and other toxins requiring three disulfides, this compound retains activity with only two (Cys3-Cys21 and Cys12-Cys28), simplifying synthetic engineering .
  • C-Terminal Modifications : Amidating PO5’s C-terminal His31 increases binding affinity by 10-fold, whereas analogous modifications in this compound (e.g., His31 amidation) boost receptor interaction without altering toxicity .

Comparison with Apamin

Apamin, an 18-amino acid bee venom toxin, is the canonical SKCa channel blocker. Despite functional overlap, structural and mechanistic differences exist:

Parameter This compound Apamin
Source Scorpion (Leiurus quinquestriatus) Honeybee (Apis mellifera)
Structure 31 residues, CSαβ fold, 3 disulfides 18 residues, β-sheet, 2 disulfides
Targets SKCa2, SKCa3 SKCa1, SKCa2, SKCa3
Binding Affinity Ki = 75 pM Ki = 5–10 pM
Mechanism Non-competitive inhibition Competitive inhibition
Tissue Specificity No effect on cardiac tissues Broad tissue activity

Key Insights :

  • Potency : this compound is 10–20-fold less potent than apamin but exhibits higher selectivity for SKCa2/SKCa3 .
  • Binding Sites : Apamin competitively inhibits this compound binding, suggesting overlapping interaction sites despite structural divergence .
  • Engineering Potential: this compound’s larger size and modifiable disulfide network make it a preferred scaffold for drug design compared to apamin .

Functional Analogues from Non-Scorpion Sources

  • NS8593: A benzimidazole derivative inhibiting SKCa channels with a novel chemical scaffold, offering oral bioavailability unlike peptide toxins .
  • CD4M47[Phe] : A this compound-grafted miniprotein engineered for HIV entry inhibition, demonstrating versatility beyond ion channel modulation .

生物活性

Leiurotoxin I , also known as scyllatoxin , is a neurotoxic peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This 31-amino acid polypeptide is recognized for its potent biological activity, particularly its ability to interact with calcium-activated potassium channels (SK channels). The following sections detail its biological activity, structural characteristics, and implications in pharmacology and toxicology.

This compound primarily functions as a blocker of small conductance calcium-activated potassium channels (SK channels). These channels are crucial for regulating neuronal excitability and muscle contraction. The binding of this compound to these channels inhibits their activity, leading to prolonged depolarization of excitable cells.

  • Binding Affinity : The affinity of this compound for its target channels has been characterized through various studies. For instance, a study found that the binding affinity for radiolabeled this compound was approximately Kd=80K_d=80 pM, indicating a very high affinity for the binding sites on the SK channels .
  • Physiological Effects : this compound induces significant physiological changes, such as:
    • Contraction of Smooth Muscle : It has been shown to contract the Taenia coli muscle previously relaxed by epinephrine, demonstrating its role in modulating smooth muscle activity .
    • Inhibition of After-Hyperpolarization : The toxin blocks after-hyperpolarization in cultured muscle cells, which is crucial for restoring resting membrane potential after action potentials .

Structural Features

The structure of this compound is stabilized by three disulfide bridges, which are essential for maintaining its functional conformation. Research indicates that modifications to these disulfide bonds can significantly affect both the folding and biological activity of the toxin:

  • Disulfide Bond Contribution : Studies have demonstrated that only two native disulfide bonds are necessary to preserve an active conformation of this compound. This suggests that while structural integrity is vital, certain modifications can be tolerated without loss of function .

Case Study 1: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of this compound revealed that specific amino acid residues play critical roles in its biological potency. For example:

  • Arginine at Position 6 : This residue was identified as essential for high biological activity. Substituting it with other amino acids resulted in decreased potency .
  • Methionine Substitution : Changing methionine at position 7 to arginine also affected the toxin's efficacy, suggesting that even minor alterations can have significant impacts on function .

Case Study 2: Analog Synthesis

Research involving synthetic analogs of this compound has provided insights into its functional mechanisms:

  • Analog Synthesis : Three analogs were synthesized by replacing specific cysteine residues with alpha-aminobutyric acid (Abu). These analogs retained some native-like conformations but exhibited varying biological activities depending on their disulfide bond configurations .

Comparative Analysis

The following table summarizes key features and findings related to this compound and its analogs:

Feature/CharacteristicThis compoundAnalog LeTx1Analog LeTx2
Amino Acid Length313131
Disulfide Bonds32 native2 native
Binding Affinity (Kd)80 pMSimilar to nativeDecreased
Biological ActivityHighModerateLow
Structural StabilityHighModerateLow

Q & A

Basic Research Questions

Q. What structural features of Leiurotoxin I determine its specificity for Ca²⁺-activated K⁺ channels?

this compound’s activity is governed by its disulfide bond network and critical residues. Zhu et al. (2002) demonstrated that only two disulfide bonds (Cys3-Cys21 and Cys8-Cys26) are necessary for folding and activity, simplifying structural studies compared to other toxins with more bonds . Key residues like Arg6 and His31 are essential for binding to apamin-sensitive Ca²⁺-activated K⁺ channels. Methodologically, mutagenesis combined with circular dichroism (CD) spectroscopy and molecular dynamics simulations can validate structural stability, while in vitro binding assays (e.g., inhibition of [¹²⁵I]-apamin to rat brain synaptosomes) quantify functional impacts .

Q. What experimental methods are used to study this compound-channel interactions?

Critical approaches include:

  • Binding Assays : Competitive inhibition assays using radiolabeled apamin ([¹²⁵I]-apamin) to measure this compound’s affinity for synaptosomal receptors .
  • Circular Dichroism (CD) : To confirm structural integrity of synthetic analogs after residue substitutions .
  • Molecular Dynamics (MD) : Simulations to predict conformational changes and residue interactions without disrupting the toxin’s α/β scaffold .
  • In Vivo Neurotoxicity Tests : Intracerebroventricular injection in mice to assess physiological effects (e.g., convulsions, lethality) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s structure-activity data?

Contradictions often arise from varying experimental conditions (e.g., pH, ionic strength) or incomplete structural models. Sabatier et al. (2009) addressed this by synthesizing analogs (e.g., [R7]Lei-NH2) and comparing their CD spectra with MD-predicted structures. Discrepancies between in vitro binding affinity and in vivo toxicity (e.g., increased affinity but unchanged neurotoxicity in analogs) suggest non-receptor factors (e.g., blood-brain barrier permeability). A systematic approach involves:

  • Controlled Mutagenesis : Targeting residues (Arg6, His31) to isolate functional contributions.
  • Multi-Method Validation : Cross-referencing CD, MD, and binding/toxicology data to reconcile structural and functional outcomes .

Q. What computational strategies improve the design of this compound analogs with enhanced specificity?

Advanced modeling techniques include:

  • Chimeric Design : Substituting C-terminal residues (e.g., [M22,K24,R27]Lei-NH2) to test functional epitopes while retaining structural stability .
  • Free Energy Perturbation (FEP) : To predict binding energy changes caused by mutations.
  • Phylogenetic Analysis : Using tools like CLUSTALW to align this compound with CSαβ superfamily members (e.g., iberiotoxin) to identify conserved functional motifs .

Q. How does phylogenetic analysis inform the evolutionary context of this compound’s function?

Zhu et al. (2005) mapped the CSαβ superfamily’s phylogenetic distribution, revealing this compound’s divergence in scorpion venom toxins. Researchers can:

  • Build Sequence Alignments : Identify conserved residues (e.g., Arg6) across homologs.
  • Functional Epitope Mapping : Correlate conserved regions with ion channel subtype specificity (e.g., SK vs. BK channels) .
  • Divergence Time Estimation : Use Bayesian methods to trace evolutionary adaptations in venom peptides.

Q. Methodological Guidance Table

Research Objective Recommended Methods Key References
Structural stability analysisCD spectroscopy, MD simulations
Binding affinity quantificationCompetitive [¹²⁵I]-apamin assays, surface plasmon resonance (SPR)
In vivo toxicity assessmentRodent neurotoxicity models, electrophysiological recordings
Evolutionary contextPhylogenetic trees (MEGA, PHYLIP), sequence alignment (CLUSTALW)

特性

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDLLUGULWYIQ-BFRWRHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H243N45O39S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142948-19-4
Record name 142948-19-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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